Product packaging for 7-Hydroxy-4-(4-pyridyl)coumarin(Cat. No.:CAS No. 92906-36-0)

7-Hydroxy-4-(4-pyridyl)coumarin

Cat. No.: B1310111
CAS No.: 92906-36-0
M. Wt: 239.23 g/mol
InChI Key: PTBKPYBPJZBSMP-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(4-pyridyl)coumarin (CAS No: 92906-36-0) is a high-purity chemical reagent designed for research applications in medicinal chemistry and materials science. This compound features a coumarin core, a privileged scaffold in drug discovery, fused with a 4-pyridyl substituent, enhancing its versatility as a building block for novel bioactive molecules and metal complexes . Research Applications and Value: Medicinal Chemistry & Drug Discovery: The coumarin scaffold is recognized for its wide spectrum of biological activities, including anticancer, antibacterial, and antioxidant properties . The structure of this compound, particularly the 4-pyridyl group, makes it an excellent precursor for synthesizing Schiff base ligands and their subsequent metal complexes. Such complexes have demonstrated enhanced and promising biological activities, such as antimicrobial and anticancer effects, in scientific studies . Coordination Chemistry: The nitrogen atom in the pyridine ring serves as a potent coordination site for various metal ions . Researchers can utilize this compound to develop novel palladium(II) or other transition metal complexes for investigating their structural properties, catalytic potential, and antibacterial efficacy . Fluorescent Probes and Materials: Coumarin derivatives are widely used in the development of fluorescent dyes, probes, and optical brighteners due to their strong fluorescence properties . This compound can act as a key intermediate for creating advanced materials for sensing and imaging. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet (SDS) for detailed handling instructions. It may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO3 B1310111 7-Hydroxy-4-(4-pyridyl)coumarin CAS No. 92906-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-4-pyridin-4-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-1-2-11-12(9-3-5-15-6-4-9)8-14(17)18-13(11)7-10/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBKPYBPJZBSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420674
Record name 7-Hydroxy-4-(4-pyridyl)coumarin
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URL https://comptox.epa.gov/dashboard/DTXSID10420674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92906-36-0
Record name 7-Hydroxy-4-(4-pyridyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-(4-pyridyl)coumarin
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Advanced Spectroscopic and Photophysical Characterization of 7 Hydroxy 4 4 Pyridyl Coumarin

Vibrational Spectroscopy for Structural Elucidation (FTIR Analysis)

While a specific experimental spectrum for 7-Hydroxy-4-(4-pyridyl)coumarin is not widely published, its Fourier-transform infrared (FTIR) spectrum can be reliably predicted based on characteristic vibrational modes of its functional groups, drawn from analyses of similar coumarin (B35378) structures like 7-hydroxy-4-methylcoumarin. mdpi.comresearchgate.netbiotech-asia.org The key vibrational frequencies are instrumental in confirming the presence of the main structural components.

The spectrum is expected to be dominated by a broad absorption band for the O-H stretching of the phenolic hydroxyl group, typically found in the 3200–3400 cm⁻¹ region. mdpi.com The lactone carbonyl (C=O) group, a defining feature of coumarins, should exhibit a strong, sharp absorption band between 1700 and 1740 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from both the coumarin and pyridyl rings are anticipated in the 1500–1620 cm⁻¹ range. Additionally, characteristic C-O stretching bands for the lactone and the phenolic C-OH bond would appear in the 1050-1300 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Phenolic) 3200 - 3400 Strong, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium
C=O Stretch (Lactone) 1700 - 1740 Strong
C=C Stretch (Aromatic Rings) 1500 - 1620 Medium-Strong
C-N Stretch (Pyridine Ring) 1400 - 1600 Medium
C-O Stretch (Lactone/Phenol) 1050 - 1300 Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

The molecular formula for this compound is C₁₄H₉NO₃, with a monoisotopic mass of 239.05824 Da. uni.lu High-resolution mass spectrometry (HRMS) is essential for confirming this exact mass. The predicted mass-to-charge ratios for common adducts are valuable for identification in ESI-MS. uni.lu

The primary fragmentation pathway for coumarins under electron ionization (EI) typically involves the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran-type radical cation. benthamopen.com For this compound, this would result in a significant fragment ion at m/z 211.

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct Type Calculated m/z
[M]⁺ 239.05769
[M+H]⁺ 240.06552
[M+Na]⁺ 262.04746
[M-H]⁻ 238.05096

Source: PubChemLite, 2025. uni.lu

Electronic Absorption Spectroscopy: UV-Vis Characteristics and Band Gap Analysis

The electronic absorption spectrum of this compound is governed by π→π* transitions within its extended conjugated system. Based on data from related 7-hydroxycoumarin derivatives, the compound is expected to exhibit strong absorption in the UVA range. acs.orgiajpr.com For instance, 7-hydroxy-4-methylcoumarin absorbs maximally at around 322 nm, while a 7-hydroxycoumarin with a phenyl group at the 3-position absorbs at 355 nm. acs.orgresearchgate.net The presence of the pyridyl ring at the 4-position likely results in a maximum absorption wavelength (λₘₐₓ) between 320 and 360 nm. This absorption is due to the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily located on the electron-rich hydroxy-benzene part, to the lowest unoccupied molecular orbital (LUMO), distributed across the pyridyl and pyrone rings.

Band gap analysis, which estimates the energy difference between the HOMO and LUMO, can be performed using the onset of the absorption spectrum (the absorption edge). While a precise value cannot be calculated without the experimental spectrum, the optical band gap is a key parameter in evaluating the material for applications in electronics and photonics.

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol

Parameter Expected Value
λₘₐₓ (Absorption Maximum) 320 - 360 nm
Molar Extinction Coefficient (ε) High (characteristic of π→π* transitions)

Fluorescence Spectroscopy: Comprehensive Photophysical Parameters

Coumarins substituted with an electron-donating group at the 7-position are well-known for their strong fluorescence. nih.gov The photophysical properties of this compound are therefore of significant interest.

The fluorescence of this compound arises from the radiative decay from the S₁ excited state back to the S₀ ground state. The excitation spectrum is generally expected to mirror the absorption spectrum. Following excitation at its λₘₐₓ, the molecule is predicted to exhibit strong fluorescence in the blue-green region of the visible spectrum.

A close analog, a 7-hydroxycoumarin derivative with a phenyl substituent, shows an emission maximum at 455 nm following excitation at 355 nm. acs.org Similarly, 7-hydroxy-4-methylcoumarin emits at around 448 nm. aatbio.com This results in a large Stokes shift (the difference between the absorption and emission maxima) of approximately 100 nm, which is highly desirable for fluorescence applications as it minimizes self-absorption.

Table 5: Expected Fluorescence Spectral Data for this compound

Parameter Expected Value Reference Analog
Excitation Maximum (λₑₓ) ~355 nm acs.org
Emission Maximum (λₑₘ) ~455 nm acs.org
Stokes Shift ~100 nm acs.org

The fluorescence quantum yield (Φ_F) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. Highly fluorescent coumarin derivatives can have substantial quantum yields. For a closely related 7-hydroxycoumarin derivative, a high fluorescence quantum yield of 0.32 (or 32%) was reported in phosphate-buffered saline. acs.org It is anticipated that this compound would also possess a significant quantum yield, making it a potent emitter. This efficiency is a direct consequence of the intramolecular charge transfer characteristics, which facilitate strong radiative decay from the excited state.

Fluorescence Lifetime Measurements

The fluorescence lifetime, a critical parameter defining the temporal characteristic of the excited state, is essential for understanding the photophysical behavior of a fluorophore. While specific fluorescence lifetime data for this compound is not extensively documented in the surveyed literature, analysis of related coumarin compounds provides valuable context.

For instance, the parent compound, 7-hydroxycoumarin, has a measured fluorescence lifetime corresponding to an emission maximum of 459 nm. nih.gov Studies on other 7-hydroxycoumarin derivatives have reported lifetimes that are sensitive to their molecular structure and environment. A study on a specific 7-hydroxycoumarin derivative, designated as fluorophore 7 and used as a probe for Macrophage Migration Inhibitory Factor, determined its fluorescence lifetime to be 4.2 nanoseconds in a pH 7.4 phosphate-buffered saline (PBS) solution. nih.govacs.org However, it is important to note that this derivative possesses substitution at the 3-position, distinguishing it from the 4-pyridyl compound of interest. acs.org The fluorescence lifetimes of various coumarin derivatives are often measured using time-resolved techniques like time-correlated single-photon counting (TCSPC). nih.gov

Table 1: Fluorescence Lifetime Data for Related Coumarin Derivatives

Compound Emission Max (nm) Fluorescence Lifetime (τ) Solvent/Conditions
7-hydroxycoumarin 459 Not specified Aqueous solution
7-hydroxy-4-methylcoumarin 451 Not specified Aqueous solution

This table is generated based on available data for related compounds to provide context. Specific lifetime data for this compound requires further experimental investigation.

Solvatochromic and pH-Dependent Fluorescence Behavior

The fluorescence of this compound is highly sensitive to its environment, a behavior governed by solvatochromism and pH-dependent structural changes.

Solvatochromism: Solvatochromic fluorophores exhibit changes in their emission properties, such as wavelength and quantum yield, in response to the polarity of the surrounding solvent. nih.gov This phenomenon in coumarin derivatives is generally attributed to an increase in the molecular dipole moment upon photoexcitation, a hallmark of an intramolecular charge transfer (ICT) excited state. nih.gov In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. For related 7-hydroxycoumarin derivatives, fluorescence intensity has been observed to be strongest in aqueous buffers and significantly lower in hydrophobic solvents like toluene, indicating a pronounced solvatochromic effect. nih.gov

pH-Dependent Fluorescence: The structure of this compound features two ionizable sites: the acidic 7-hydroxyl group and the basic nitrogen atom of the 4-pyridyl ring. The protonation state of these groups, dictated by the solution's pH, profoundly influences the molecule's electronic structure and, consequently, its fluorescence. nih.govrsc.org

In acidic conditions (low pH): The pyridyl nitrogen is protonated, forming a pyridinium (B92312) cation. This increases the electron-accepting character of the 4-substituent. The 7-hydroxyl group remains in its neutral (phenol) form.

In neutral conditions: The molecule exists predominantly in its neutral form, with a neutral hydroxyl group and a neutral pyridyl group.

In alkaline conditions (high pH): The 7-hydroxyl group is deprotonated to form a phenolate (B1203915) anion. The phenolate is a much stronger electron-donating group than the neutral hydroxyl group, which significantly alters the photophysical properties.

A crucial aspect of 7-hydroxycoumarins is excited-state proton transfer (ESPT). Upon excitation, the 7-hydroxyl group becomes significantly more acidic. researchgate.netresearchgate.net For example, the pKa of the hydroxyl group in 7-hydroxy-4-methylcoumarin drops from approximately 7.7 in the ground state to about 0.45 in the excited state. researchgate.net This facilitates proton transfer to the solvent or a nearby base, leading to the formation of an excited-state phenolate anion, which is typically highly fluorescent at a longer wavelength compared to the neutral form. This results in a dual fluorescence or a large Stokes shift, depending on the environment. The interplay between the protonation states of the pyridyl and hydroxyl groups creates a complex, pH-sensitive fluorescent response. rsc.org

Table 2: Expected pH-Dependent Species and Fluorescence of this compound

pH Range Dominant Species Expected Fluorescence Characteristics
Acidic (pH < ~4) Cationic (Protonated Pyridyl) Emission likely shifted due to enhanced ICT.
Neutral (pH ~5-7) Neutral Blue-green fluorescence, typical of neutral 7-hydroxycoumarins.

Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) Mechanisms

The photophysical behavior of this compound is primarily dictated by intramolecular charge transfer (ICT), a fundamental process in many "push-pull" fluorophores.

Intramolecular Charge Transfer (ICT): This mechanism involves the redistribution of electron density within a molecule upon photoexcitation. In this compound, the 7-hydroxyl group acts as an electron-donating group (the "push"), while the electron-deficient pyrone ring (containing the carbonyl group) and the electron-withdrawing 4-pyridyl substituent act as the electron-accepting moiety (the "pull").

Upon absorption of a photon, an electron is effectively transferred from the hydroxyl-rich part of the molecule to the pyridyl-pyrone part. nih.govacs.org This creates an excited state with a significantly larger dipole moment than the ground state. This charge-separated excited state is more stabilized by polar solvents, which explains the solvatochromic red shift in emission. nih.gov The efficiency and energy of the ICT process are highly dependent on the electron-donating and -accepting strengths of the respective groups. In alkaline media, the deprotonated phenolate anion is a much stronger electron donor, leading to a more pronounced ICT character and a lower-energy (red-shifted) emission. researchgate.net Conversely, in acidic media, the protonated pyridinium group is a stronger electron acceptor, which also modulates the ICT process.

Photoinduced Electron Transfer (PET): PET is another de-excitation mechanism where an electron is transferred between two distinct, often spatially separate, molecular entities or parts of a molecule, typically leading to fluorescence quenching. While ICT occurs through the molecule's conjugated π-system, PET is often considered a through-space process. In some systems, PET can compete with fluorescence. For instance, theoretical studies have explored PET between coumarin derivatives and other molecules like guanine, where hydrogen bonding can facilitate the process. rsc.org For an isolated molecule of this compound, the dominant photophysical pathway following excitation is the ICT state, which is inherently fluorescent. A PET-type quenching mechanism could potentially occur if the pyridyl ring were sterically hindered and twisted out of conjugation with the coumarin plane, but the conjugated nature of the molecule strongly favors the ICT mechanism as the primary descriptor of its photophysics.

Computational and Theoretical Modeling of 7 Hydroxy 4 4 Pyridyl Coumarin

Density Functional Theory (DFT) Calculations for Ground-State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for examining the ground-state properties of coumarin (B35378) derivatives. nih.govmdpi.com These calculations offer a detailed description of the molecule's geometry and electronic landscape.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in 7-Hydroxy-4-(4-pyridyl)coumarin by finding the minimum energy conformation. This process, known as geometry optimization, provides precise information on bond lengths and angles. nih.gov For instance, studies on similar coumarin structures, like 3-methoxycarbonyl-4-hydroxy coumarin, have utilized DFT to predict their equilibrium molecular geometries. mdpi.com The analysis of the electronic structure reveals the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This is fundamental to understanding the molecule's reactivity and interaction with its environment.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) analysis is critical for understanding the electronic transitions and reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

In coumarin derivatives, both the HOMO and LUMO are typically distributed over the conjugated plane of the molecule. mdpi.com The energies of these orbitals and their gap can be calculated using DFT methods. For example, in a study on 3-methoxy-4-hydroxy coumarin, the HOMO and LUMO energies were determined to be -0.25767 eV and -0.09207 eV, respectively, resulting in an energy gap of approximately 0.1656 eV. mdpi.com A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation. The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Coumarin

Molecular OrbitalEnergy (eV)
HOMO-0.25767
LUMO-0.09207
Energy Gap 0.1656

Note: Data is for 3-methoxy-4-hydroxy coumarin as a representative example. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov It allows for the calculation of properties in the electronically excited states.

Prediction of Electronic Excitation Energies and Oscillator Strengths

TD-DFT is used to predict the electronic absorption spectra of molecules by calculating the vertical excitation energies and their corresponding oscillator strengths. cnr.it The excitation energy corresponds to the energy required to promote an electron from a lower energy orbital to a higher one, which is what occurs when a molecule absorbs a photon. The oscillator strength is a measure of the probability of a given electronic transition occurring. These calculations are crucial for understanding the UV-visible absorption properties of the compound. researchgate.net Studies on various coumarins have shown that TD-DFT can accurately reproduce experimental absorption spectra. cnr.itresearchgate.net

Excited-State Dipole Moments and Solvation Effects

The distribution of charge within a molecule can change significantly upon electronic excitation, leading to a different dipole moment in the excited state compared to the ground state. nih.gov TD-DFT can be used to calculate these excited-state dipole moments. nih.gov An increase in the dipole moment upon excitation is a common observation in coumarin derivatives and indicates a redistribution of π-electron density. nih.gov

The surrounding solvent can have a significant impact on the excited-state properties of a molecule. rsc.org TD-DFT, often combined with a polarizable continuum model (PCM), can be used to simulate these solvation effects. rsc.orgresearchgate.net These models account for the influence of the solvent's dielectric properties on the electronic structure and excitation energies of the solute molecule. rsc.org The interaction between the solute and solvent can affect the energy levels of the molecular orbitals and, consequently, the absorption and fluorescence spectra. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While DFT and TD-DFT are powerful for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore the conformational flexibility and the explicit interactions with solvent molecules over time. academie-sciences.fr MD simulations treat the molecule and its surroundings as a system of interacting particles and solve Newton's equations of motion to track their movements.

This approach can reveal the preferred conformations of this compound in solution and how it forms hydrogen bonds or other non-covalent interactions with solvent molecules. academie-sciences.fr Understanding these interactions is vital, as they can significantly influence the photophysical properties, such as fluorescence quantum yield, by promoting or inhibiting non-radiative decay processes. academie-sciences.fr For example, MD studies on other coumarins have been used to investigate the nature and strength of hydrogen bonds with various solvents, providing a dynamic picture of the solvation shell around the molecule. academie-sciences.fr

In Silico Approaches for Predicting Structure-Property and Structure-Activity Relationships

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting the biological activities and physicochemical properties of compounds like this compound. These computational approaches help to understand the structural features essential for a compound's activity, thereby guiding the design of new, more potent derivatives.

Research into the structure-activity relationships of coumarin derivatives has demonstrated that substitutions at various positions on the coumarin ring are critical for their biological activity. mdpi.com For the 7-hydroxycoumarin series, in particular, O-substitutions and the nature of the group at the 4-position significantly influence their effects. mdpi.comlongdom.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For coumarin derivatives, these models have been instrumental in identifying key molecular descriptors that govern their efficacy.

A 2D-QSAR study on a series of 3- and 4-substituted 7-hydroxycoumarin analogues identified a statistically significant model with a coefficient of determination (r²) of 0.8291 and a cross-validated correlation coefficient (q²) of 0.7455. longdom.org The results from this analysis indicated that the presence of bulky, electron-withdrawing groups at the R1 (position 4) and R2 (position 3) positions would likely increase inhibitory activity against certain enzymes. longdom.org Another QSAR study on 4-substituted coumarins as tubulin polymerization inhibitors also yielded robust models, confirming the importance of the 3D arrangement of the molecules on their antiproliferative activities. nih.gov

The table below summarizes findings from a representative QSAR study on coumarin derivatives, highlighting the types of descriptors that are often found to be significant.

Model TypeKey DescriptorsStatistical SignificanceImplication for Activity
2D-QSAR Electronic & Steric Parametersr² = 0.8291, q² = 0.7455 longdom.orgBulky, electron-withdrawing groups at position 4 enhance activity. longdom.org
3D-QSAR (CoMSIA) Steric, Electronic, Hydrophobic, H-bond Acceptor Fieldsr² = 0.916, q² = 0.694 nih.govDefines spatial regions where specific physicochemical properties are favorable for activity. nih.gov
GA-MLR 3D-MoRSE (Mor04p), RDF, WHIM descriptorsr² = 0.692 nih.govThe 3D molecular structure and polarizability are crucial for bioactivity. nih.gov

This table is a composite representation of findings from multiple studies on coumarin derivatives.

Molecular Docking and Receptor-Based Modeling

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target receptor. For coumarin derivatives, these studies have provided insights into their binding modes with various enzymes, such as protein kinase CK2 and tubulin. nih.govnih.gov

In a study on 7-hydroxycoumarin derivatives as CK2 inhibitors, a receptor-based Comparative Molecular Similarity Indices Analysis (CoMSIA) model was developed. nih.gov The contour maps generated from this model, which consider steric, electronic, hydrophobic, and hydrogen bond acceptor fields, helped to explain the structural factors affecting the inhibitory activities. nih.gov The consistency between these contour maps and the properties of the amino acids in the CK2α active site provides valuable guidance for designing new inhibitors. nih.gov The presence of the 4-pyridyl group in this compound suggests the potential for specific interactions, such as hydrogen bonding or π-π stacking, within a target binding site, which can be explored via docking.

Density Functional Theory (DFT) and Quantum-Chemical Calculations

DFT calculations are employed to understand the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Studies on various coumarin derivatives have used DFT to optimize their geometry and calculate quantum-chemical properties. mdpi.comnih.govmdpi.com

For instance, DFT calculations have confirmed that the presence of electron-withdrawing groups on the coumarin ring can lower the LUMO energy, which often correlates with increased biological activity. mdpi.com The pyridyl group at the 4-position of the target compound is an electron-withdrawing moiety, suggesting it could favorably influence the molecule's electronic properties for biological interactions.

The table below shows predicted physicochemical and electronic properties for this compound based on computational models.

PropertyPredicted ValueMethod/Source
Molecular Formula C14H9NO3PubChemLite uni.lu
Monoisotopic Mass 239.05824 DaPubChemLite uni.lu
XlogP 2.1PubChemLite uni.lu
Predicted CCS (Ų) [M+H]⁺ 149.3PubChemLite uni.lu

These values are computationally predicted and provide a theoretical basis for the molecule's behavior.

Elucidation of Structure Activity Relationships Sar in 7 Hydroxy 4 4 Pyridyl Coumarin and Its Derivatives

Influence of the 4-Pyridyl Moiety on Biological Activity Profiles

The introduction of a pyridine (B92270) ring, particularly at the C4 position of the coumarin (B35378) scaffold, gives rise to a class of compounds known as pyridocoumarins, which exhibit a wide range of biological activities. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in charge interactions, which can be crucial for binding to biological targets.

For instance, coumarin-pyridine hybrids have been investigated as potent inhibitors of enzymes like lipoxygenase (LOX) and cholinesterases. preprints.orgnih.gov In one study, a 4-pyridyl derivative of a coumarin-isoxazole hybrid was found to be a highly active LOX inhibitor, suggesting that the pyridyl group is a key pharmacophore for this activity. preprints.org Furthermore, the pyridinium (B92312) salt form of these hybrids plays a significant role in their pharmacological interactions, demonstrating potent binding to the catalytic active site of acetylcholinesterase (AChE) through a combination of charge interactions and π-stacking. nih.gov The synthesis of molecules incorporating two coumarin moieties bridged by a central 4-aryl pyridine ring has also been explored, highlighting the versatility of this structural motif. researchgate.net

The biological significance of the pyridyl moiety is summarized in the table below:

Biological TargetRole of 4-Pyridyl MoietyKey Findings
Lipoxygenase (LOX) Essential for inhibitory activity.A 4-pyridyl derivative demonstrated high potency (IC₅₀ = 5 µM). preprints.org
Cholinesterases (AChE/BuChE) The pyridinium salt engages in charge and π-stacking interactions at the enzyme's active site.Hybrids showed potent inhibition in the nanomolar range. nih.gov
General Bioactivity Forms the basis for a class of biologically active pyridocoumarins.Pyridocoumarins exhibit anticancer, anti-HIV, antimalarial, and antimicrobial activities. nih.gov

Impact of Substituent Modifications on Bioactivity Potency and Selectivity

The potency and selectivity of 7-Hydroxy-4-(4-pyridyl)coumarin derivatives can be fine-tuned by modifying the substituents on both the coumarin and pyridyl rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

The electronic nature of substituents plays a pivotal role in modulating the biological activity of coumarin derivatives. nih.gov The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the molecule, influencing its reactivity and binding affinity. nih.govrsc.org

For example, studies have shown that the presence of electron-withdrawing groups like chlorine (Cl) or nitro (NO₂) can enhance certain biological activities. A 4-chloro-substituted coumarin benzenesulfonamide (B165840) was a more potent inhibitor of human carbonic anhydrase (hCA) isoforms than the standard drug. mdpi.com Similarly, the presence of a nitro group at the C6 position of a 3-phenyl-coumarin-pyridine hybrid resulted in the most potent acetylcholinesterase (AChE) inhibitors in the series. nih.gov For antifungal activity against Aspergillus species, EWGs such as nitro and acetate (B1210297) were found to be favorable. mdpi.com

Conversely, electron-donating groups (EDGs) like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) have been shown to enhance other activities, such as antioxidant potential. researchgate.net The antioxidant capacity of coumarins against DPPH radicals increases in the presence of EDGs. researchgate.net In the context of Mcl-1 inhibition, the introduction of a catechol group (two adjacent hydroxyl groups), which is strongly electron-donating, significantly improved the inhibitory activity. nih.gov

The following table summarizes the influence of electronic effects on various biological activities:

Biological ActivityFavorable Substituent TypeExample Group(s)Reference(s)
Carbonic Anhydrase Inhibition Electron-Withdrawing-Cl mdpi.com
Antitumor Electron-Withdrawing-Cl mdpi.com
Antifungal Electron-Withdrawing-NO₂, -OCOCH₃ mdpi.com
Cholinesterase Inhibition Electron-Withdrawing-NO₂ nih.gov
Antioxidant Electron-Donating-OH, -OCH₃, -CH₃ researchgate.net
Mcl-1 Inhibition Electron-DonatingCatechol (-OH, -OH) nih.gov

The size (steric bulk) and lipophilicity (fat-solubility) of substituents are critical determinants of a molecule's ability to fit into a binding site and traverse biological membranes. A delicate balance between these properties is often required for optimal activity.

Steric hindrance can negatively impact bioactivity. For instance, large substituents at the C3 position of the coumarin ring have been found to decrease antioxidant activity. researchgate.net Similarly, while small groups like methyl at the C3 and C4 positions increased affinity for monoamine oxidase B (MAO-B), bulky groups at other positions were not well tolerated. nih.gov

The table below illustrates the impact of steric and lipophilic factors:

Position of SubstitutionSubstituent TypeEffect on BioactivityBiological Target/ActivityReference(s)
C3Large alkyl/aromatic groupsDecreased activity due to steric hindranceAntioxidant researchgate.net
C3n-Alkyl chains (up to C10)Increased activity with chain length (lipophilicity)Anticancer nih.gov
C3/C4Small alkyl groups (e.g., -CH₃)Increased affinityMAO-B Inhibition nih.gov
C6Bulky groupsDecreased affinityMAO-B Inhibition nih.gov

Positional Effects of Substituents on the Coumarin Skeleton (e.g., C3, C6, C8 modifications)

The specific position of a substituent on the coumarin scaffold is a critical factor that dictates the molecule's interaction with its biological target and, consequently, its activity and selectivity. nih.govnih.gov

C3 and C4 Positions: These positions are frequently modified. For MAO inhibition, substitution at C3 with a phenyl group significantly enhances MAO-B inhibition, whereas a phenyl group at C4 is more favorable for MAO-A inhibition. researchgate.net Small substituents like methyl or chloro at C3 and C4 have been shown to increase MAO-B affinity. nih.gov

C6 Position: Substitution at the C6 position is generally well-tolerated, provided the substituent is not overly bulky. nih.gov For example, a nitro group (an EWG) at C6 was found to be highly beneficial for the AChE inhibitory activity of certain coumarin-pyridine hybrids. nih.gov

C7 Position: The hydroxyl group at the C7 position is a key feature of the parent compound and is often used as an attachment point for other functionalities. Aryl substituents at C7 are known to promote hydrophobic interactions with both MAO-A and MAO-B. nih.gov O-alkylation and O-acylation at this position with shorter chains can increase antifungal activity. mdpi.com

C8 Position: Modification at the C8 position has also been explored. The synthesis of 8-substituted-7-hydroxycoumarin derivatives has been reported, indicating this as a viable position for introducing chemical diversity. researchgate.net For instance, 7,8-dihydroxycoumarins have shown significant Mcl-1 inhibitory activity and potent anticancer effects, particularly when combined with an alkyl group at C3. nih.govnih.gov

The following table details the effects of substituent positions on biological activity:

PositionType of SubstitutionResulting Biological Activity/EffectReference(s)
C3 Phenyl groupEnhanced MAO-B inhibition researchgate.net
C3 Alkyl groupsPotent anticancer activity (in 7,8-DHMC series) nih.gov
C4 Phenyl groupFavorable for MAO-A inhibition researchgate.net
C6 Nitro groupPotent AChE inhibition nih.gov
C7 Hydroxyl/Di-hydroxyl (with C6 or C8)Key for various activities including Mcl-1 and anticancer nih.govnih.gov
C8 Hydroxyl (with C7)Potent Mcl-1 inhibition and anticancer activity nih.govnih.gov

Conformational Flexibility and its Role in Molecular Recognition and Biological Target Interactions

The interaction between a ligand and its biological receptor is a dynamic process governed by the principles of molecular recognition. Conformational flexibility—the ability of a molecule to adopt different shapes or conformations—plays a complex and crucial role. nih.govjaptamers.co.uk While a rigid, pre-organized ligand that perfectly complements a receptor's binding site can lead to very high affinity, some degree of flexibility can be advantageous, allowing the ligand to adapt its shape to achieve an optimal "induced fit". nih.govrsc.org

The trade-off between flexibility and pre-organization is key. A flexible linker between two coumarin units was shown to allow for a greater degree of conformational freedom, which in turn influenced the molecule's photophysical properties. rsc.org In the context of drug design, while flexibility can help a molecule find the best fit within a binding pocket, it comes at an entropic cost because the molecule's conformational freedom is restricted upon binding. nih.gov Therefore, the optimal design of this compound derivatives requires a careful balance between the rigidity of the core scaffold and the controlled flexibility of its substituents to maximize complementarity with the specific biological target.

Mechanistic Investigations of Biological Activities Exhibited by 7 Hydroxy 4 4 Pyridyl Coumarin

Molecular Mechanisms of Antimicrobial Action (e.g., Antibacterial, Antifungal)

While direct studies on the antimicrobial mechanisms of 7-Hydroxy-4-(4-pyridyl)coumarin are limited, the broader class of coumarin (B35378) derivatives provides significant insights. The antimicrobial action of coumarins is often attributed to their chemical structure, which can interfere with microbial cellular processes.

Antibacterial Action: The antibacterial activity of coumarin derivatives is thought to involve multiple targets within the bacterial cell. For instance, some 7-hydroxy-4-methylcoumarin derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. orientjchem.org The mechanism may involve the inhibition of essential enzymes or the disruption of the bacterial cell membrane. The lipophilicity of the coumarin molecule, enhanced by certain substitutions, can facilitate its penetration through the lipid-rich bacterial membranes, leading to the disruption of cellular integrity and function. mdpi.com

Antifungal Action: The antifungal mechanisms of coumarins are also linked to their ability to permeate cell membranes. The delocalization of π-electrons in the coumarin ring system increases lipophilicity, which aids in their entry into fungal cells. mdpi.com Once inside, they can interfere with various cellular targets. Studies on 7-hydroxy-4-methylcoumarin derivatives have demonstrated their ability to inhibit the growth of mycotoxigenic fungi like Aspergillus and Fusarium species. nih.gov While the precise biochemical pathway is not fully elucidated, it is hypothesized that these compounds may disrupt cell wall synthesis, interfere with mitochondrial function, or inhibit key enzymes necessary for fungal survival. mdpi.comnih.gov

Pathways of Anti-inflammatory Modulation

The anti-inflammatory properties of 7-hydroxycoumarin derivatives are well-documented, with several molecular pathways implicated in their modulatory effects.

One of the primary mechanisms involves the inhibition of key inflammatory mediators. For example, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the synthesis of these pro-inflammatory molecules. mdpi.com

Furthermore, 7-hydroxycoumarin and its derivatives can modulate the signaling pathways that control the inflammatory response. This includes the downregulation of nuclear factor-kappa B (NF-κB) activation, a key transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.com The inhibition of NF-κB is often achieved by preventing the degradation of its inhibitor, IκBα. mdpi.com Additionally, these compounds can interfere with the mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, which are also pivotal in regulating inflammation. mdpi.com

Studies on 7-hydroxycoumarin have also revealed its ability to modulate the functions of neutrophils, key immune cells in the inflammatory response. It can decrease their ability to generate superoxide (B77818) anions and release primary granule enzymes, further contributing to its anti-inflammatory profile. nih.gov

Mechanisms of Antioxidant Activity: Reactive Oxygen Species Scavenging and Redox Modulation

The presence of a hydroxyl group at the 7-position of the coumarin ring is crucial for its antioxidant capacity. nih.gov This hydroxyl group can donate a hydrogen atom to neutralize free radicals, such as peroxyl and hydroxyl radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. researchgate.netnih.gov The resulting coumarin radical is stabilized by the aromatic ring system, making the parent molecule an effective radical scavenger. nih.gov

In addition to direct scavenging, 7-hydroxycoumarins can also modulate cellular antioxidant defense systems. They have been shown to protect important endogenous antioxidants like ascorbic acid from oxidation. nih.gov Some coumarin derivatives can also upregulate the expression of antioxidant enzymes, further enhancing the cell's capacity to handle oxidative stress. nih.gov

The antioxidant properties of these compounds are often evaluated using assays like the oxygen radical absorbance capacity (ORAC) assay, where monohydroxycoumarin derivatives have demonstrated significant activity, in some cases comparable to the well-known antioxidant Trolox. researchgate.net

Enzymatic Interactions and Inhibition Profiles (e.g., Enzyme Activity Studies)

This compound and related compounds exhibit a range of interactions with various enzymes, often leading to their inhibition. These interactions are central to many of their observed biological activities.

One of the most studied enzymatic interactions of coumarins is with cytochrome P450 (CYP) enzymes, which are involved in the metabolism of a wide array of compounds. Specifically, human CYP2A6 is the primary enzyme responsible for the 7-hydroxylation of coumarin. nih.gov This metabolic process is a key determinant of the biological fate and potential toxicity of coumarins in different species. nih.gov Several compounds, including other coumarin derivatives, can act as inhibitors of CYP2A6. nih.gov

Coumarin derivatives have also been identified as inhibitors of other important enzymes. For instance, certain 4-hydroxycoumarin (B602359) derivatives have shown inhibitory activity against carbonic anhydrase II, an enzyme involved in various physiological processes. scielo.br

Furthermore, 7-hydroxycoumarin derivatives have been investigated as inhibitors of macrophage migration inhibitory factor (MIF), a cytokine with a role in inflammation and cancer. acs.orgnih.gov The 7-hydroxycoumarin core can bind to the tautomerase active site of MIF, leading to the inhibition of its enzymatic activity and downstream signaling pathways. acs.orgnih.gov

Anticancer Mechanisms: Focus on Cellular and Molecular Targets (e.g., Cell Cycle Perturbation, Apoptosis Induction)

The anticancer potential of 7-hydroxycoumarin derivatives is an area of active research, with studies pointing towards multiple cellular and molecular mechanisms of action.

A key mechanism is the induction of cell cycle arrest. Coumarin and 7-hydroxycoumarin have been shown to inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma, by inducing a G1 phase cell cycle arrest. nih.govresearchgate.net This blockage of the G1/S transition prevents cancer cells from progressing through the cell cycle and proliferating. researchgate.net

In addition to cell cycle perturbation, these compounds can also induce apoptosis, or programmed cell death, in cancer cells. At higher concentrations, coumarin and 7-hydroxycoumarin have been observed to induce apoptosis in adenocarcinoma cell lines. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancer cells and is often a target for anticancer drug development.

The molecular targets involved in these anticancer effects are diverse. For example, a synthetic coumarin, 4-methyl-7-hydroxycoumarin, has been shown to down-regulate the Aryl hydrocarbon receptor and proliferating cell nuclear antigen (PCNA), while up-regulating pro-apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf-1, Caspase-9, and Caspase-3 in a mouse model of skin cancer. nih.gov Furthermore, some coumarin-triazole hybrids have demonstrated potent anticancer activity by inducing G2/M phase arrest and apoptosis through the regulation of apoptosis-related proteins. nih.gov

Mechanisms of Anticoagulant Activity

While the most well-known anticoagulant coumarin is dicoumarol, a biscoumarin, the general class of coumarins, including some 7-hydroxy derivatives, has been associated with anticoagulant properties. mdpi.com The primary mechanism of action for the anticoagulant effects of coumarins like dicoumarol is the inhibition of vitamin K epoxide reductase. mdpi.com This enzyme is essential for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). mdpi.com By inhibiting this enzyme, coumarins prevent the activation of these clotting factors, thereby impairing the coagulation cascade and exerting their anticoagulant effect.

It is important to note that the anticoagulant activity can vary significantly based on the specific substitutions on the coumarin ring. While this compound itself has not been extensively studied for this specific activity, the potential for such effects exists within this class of compounds.

Advanced Applications of 7 Hydroxy 4 4 Pyridyl Coumarin and Functionalized Analogues

Development of Fluorescent Probes and Chemosensors in Analytical Chemistry and Biology

The core structure of 7-hydroxy-4-(4-pyridyl)coumarin, featuring an electron-donating hydroxyl group and a nitrogen-containing heterocyclic pyridyl ring, gives rise to intriguing photophysical behaviors such as intramolecular charge transfer (ICT). This characteristic is fundamental to its application as a fluorescent sensor, where interactions with specific analytes can modulate the ICT process, leading to observable changes in fluorescence intensity or wavelength.

Selective Detection of Metal Ions (e.g., Fe³⁺, Al³⁺, Hg²⁺, Ag⁺)

Functionalized 7-hydroxycoumarin derivatives have been engineered as highly selective and sensitive fluorescent chemosensors for various metal ions. The pyridyl nitrogen in this compound and other strategically placed coordinating atoms in its analogues can bind to specific metal ions. This binding event alters the electronic properties of the fluorophore, resulting in a distinct change in its fluorescence signal, often referred to as a "turn-off" or "turn-on" response.

Research has demonstrated the efficacy of coumarin-based probes for detecting a range of metal ions. For instance, furo[3,2-c]coumarin derivatives, synthesized from 4-hydroxycoumarin (B602359) precursors, have shown high selectivity for Fe³⁺, with a detection limit of 1.93 µM. nih.gov Similarly, other coumarin-based sensors have been developed for the detection of Al³⁺ and Hg²⁺. sapub.org While direct studies on this compound for silver (Ag⁺) detection are not extensively documented, a coumarin-Se₂N chelating conjugate has been successfully synthesized as a highly sensitive and selective fluorescent chemosensor for Ag⁺, showcasing the adaptability of the coumarin (B35378) scaffold for detecting this specific metal ion. avantorsciences.com The interaction with Ag⁺ inhibited the photoinduced electron transfer (PET) quenching pathway, leading to a significant fluorescence enhancement. avantorsciences.com

Table 1: Examples of Functionalized Coumarin Probes for Metal Ion Detection

Probe Type Target Ion Detection Mechanism Reference
Furo[3,2-c]coumarin derivative Fe³⁺ Fluorescence turn-off nih.gov
7-diethylamino-4-hydroxycoumarin acylhydrazone Al³⁺ Colorimetric and fluorescence turn-on rsc.org
Coumarin-Se₂N conjugate Ag⁺ Fluorescence enhancement (PET inhibition) avantorsciences.com
Naphthalimide-modified coumarin Cu²⁺ Ratiometric detection rsc.org

pH Sensing and Intracellular pH Monitoring

The fluorescence of 7-hydroxycoumarin derivatives is often pH-dependent, a property that has been harnessed to create probes for monitoring pH changes in various environments, including within living cells. The protonation and deprotonation of the hydroxyl group and the pyridyl nitrogen can significantly alter the electronic structure and, consequently, the fluorescence emission of the molecule.

For example, a novel coumarin derivative, 7-diethylamino-3-[2-(4-piperidin-1-yl-phenyl)-vinyl]-chromen-2-one (CS-P), was designed as a highly sensitive pH probe with a pKa of 4.55, making it suitable for tracing intracellular pH changes from neutral to acidic conditions. frontiersin.org Its fluorescence intensity was shown to be distinctly related to cellular pH changes. frontiersin.org Other studies have developed ratiometric fluorescent probes by conjugating coumarin with units like benzothiazole (B30560) or indole. nih.gov These probes exhibit shifts in their absorption and emission spectra in response to pH changes, allowing for more accurate quantitative imaging of intracellular pH. nih.gov The integration of a fluorescent chromophore and a pH-sensitive heterocycle within a single molecule has led to molecular switches with ratiometric fluorescence responses, where the equilibrium between two fluorescent species is pH-dependent. researchgate.net

Biosensing for Reactive Species (e.g., ROS, Thiol Interactions)

The development of fluorescent probes for detecting reactive oxygen species (ROS) and biothiols is crucial for understanding cellular redox states and related pathologies. 7-hydroxycoumarin derivatives have been successfully employed for these purposes.

7-hydroxycoumarin itself is a well-known product of the reaction between coumarin and hydroxyl radicals (•OH), a highly reactive ROS. This reaction forms the basis of a common assay to quantify •OH production. wikipedia.org Furthermore, the oxidation of hydroxylated coumarins by enzymes like myeloperoxidase can produce reactive coumarin radical intermediates. wikipedia.org

Functionalized coumarins have also been designed as "turn-on" fluorescent probes for biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). biosynth.com These probes often incorporate a group that is cleaved upon reaction with a thiol, releasing the highly fluorescent 7-hydroxycoumarin derivative. For example, a probe featuring a Michael acceptor can react with thiols, leading to a significant fluorescence enhancement and allowing for the detection of thiols in biological samples like human blood serum and within living cells. biosynth.com Another strategy involves using 7-mercapto-4-methylcoumarin, which is poorly fluorescent, but its thiol-alkylated analogues exhibit strong fluorescence, making it a useful reporter for thiol binding. nih.gov

Table 2: Coumarin-Based Probes for Reactive Species

Probe Target Probe Design Principle Outcome Reference
Hydroxyl Radicals (•OH) Reaction with coumarin Formation of fluorescent 7-hydroxycoumarin wikipedia.org
Biological Thiols (Cys, Hcy, GSH) Michael addition and cleavage Fluorescence turn-on biosynth.com
Thiol Binding Alkylation of 7-mercapto-4-methylcoumarin Fluorescence enhancement nih.gov

Fluorescent Labels for Oligonucleotides and Biomacromolecules

The bright fluorescence and chemical versatility of coumarins make them excellent candidates for fluorescently labeling biomacromolecules, such as oligonucleotides and proteins. The synthesis of L-(7-Hydroxycoumarin-4-yl) ethylglycine, a fluorescent amino acid, provides a direct method for incorporating a fluorescent reporter into proteins to study enzyme-inhibitor binding. nih.gov

Furthermore, coumarin triazabutadienes have been developed for the fluorescent labeling of proteins. google.com These reagents can be activated by changes in pH or by light to release a reactive species that covalently attaches the coumarin fluorophore to the protein. google.com This allows for the visualization of proteins in various biological contexts. In the realm of nucleic acids, while many commercial labeling kits use other dyes, the fundamental chemistry of attaching small fluorescent molecules to oligonucleotides is well-established and applicable to coumarin derivatives.

Substrates for Enzyme Activity Assays

A significant application of 7-hydroxycoumarin derivatives is in the development of profluorescent substrates for enzyme activity assays. acs.org In these assays, a non-fluorescent or weakly fluorescent 7-alkoxycoumarin derivative is used as a substrate. Enzymatic activity, such as the O-dealkylation performed by cytochrome P450 (CYP) enzymes, cleaves the alkoxy group to release the highly fluorescent 7-hydroxycoumarin product. sapub.orgacs.org This results in a "turn-on" fluorescence signal that is directly proportional to the enzyme's activity.

This method is highly sensitive and is widely used for high-throughput screening of enzyme inhibitors in drug discovery. acs.org For example, the metabolism of coumarin to 7-hydroxycoumarin is a specific marker for the activity of the human CYP2A6 enzyme. sigmaaldrich.com The activity of 7-hydroxycoumarin itself has been studied in the context of its reduction by an alcohol dehydrogenase-type enzyme from Pseudomonas mandelii. sapub.org

Integration into Photoresponsive Materials and Optoelectronic Devices

The photophysical properties of coumarin derivatives extend their utility beyond sensing to the creation of advanced materials. Their ability to undergo photoreversible [2+2] cycloaddition reactions has been exploited in the development of photoresponsive polymers. These polymers can be crosslinked upon irradiation with UV light at one wavelength and the crosslinks can be cleaved by irradiation at a different, shorter wavelength. This property is valuable for applications such as controlled release systems and the creation of high-resolution patterns. wikipedia.orgacs.org

The strong fluorescence and large Stokes shifts of many coumarin derivatives also make them suitable for use in optoelectronic devices. They have been investigated for applications in organic light-emitting diodes (OLEDs) and as dye lasers. sigmaaldrich.com The electronic properties of coumarins, including their HOMO and LUMO energy levels, can be tuned by chemical modification, allowing for the design of molecules with specific optoelectronic characteristics. For instance, the introduction of different substituents on the coumarin ring can alter the intramolecular charge transfer and shift the absorption and emission wavelengths, which is a key consideration in designing materials for solar cells and other optoelectronic applications. sigmaaldrich.com

Photoresponsive Polymer Design

The core structure of 7-hydroxycoumarin is a well-established building block for photoresponsive materials due to its ability to undergo [2+2] cycloaddition upon irradiation with UV light. This photoreaction creates a cyclobutane-based dimer, which can reversibly cleave back to the original coumarin monomers when exposed to light of a shorter wavelength (typically < 290 nm). researchgate.net This reversible photodimerization is the fundamental mechanism for creating photoresponsive polymers.

By incorporating the 7-hydroxycoumarin moiety into polymer chains, either as a pendant group or within the main chain, materials can be designed to exhibit light-controlled properties. For instance, polymers functionalized with these coumarin derivatives can be used to create photoreactive pressure-sensitive adhesives (PSAs). researchgate.net Exposure to UV-A radiation (>300 nm) induces dimerization, which acts as a crosslinking point within the polymer matrix. researchgate.net This crosslinking can significantly alter the material's properties, such as increasing its cohesive strength and reducing its peel strength, effectively "deactivating" the adhesive on demand. researchgate.net

While specific research on polymers incorporating this compound is nascent, the presence of the 4-pyridyl group is anticipated to modulate the photochemical behavior. The electron-withdrawing nature and the potential for specific intermolecular interactions (like hydrogen bonding or metal coordination) of the pyridyl ring could influence the efficiency of the photodimerization and photocleavage processes. This offers a pathway to fine-tune the photoresponsive characteristics of the resulting polymers for specialized applications.

Fluorescent Dyes for Material Science Applications

Coumarin derivatives are renowned for their fluorescent properties, making them a cornerstone in the development of dyes and probes. rsc.orgnih.gov The 7-hydroxycoumarin scaffold, in particular, is known for its strong fluorescence, often with large Stokes shifts and high quantum yields, which are highly desirable for sensor development. acs.org The fluorescence of these molecules can be highly sensitive to the local environment, a property that is exploited in material science for sensing and imaging. acs.orgnih.gov

The introduction of a 4-pyridyl substituent onto the 7-hydroxycoumarin core creates a compound with dual functionality. The coumarin part acts as the fluorophore, while the pyridyl nitrogen provides a site for specific interactions, such as protonation or coordination with metal ions. This makes this compound and its analogues excellent candidates for chemosensors. The binding of an analyte to the pyridyl group can trigger a change in the electronic structure of the molecule, leading to a detectable change in its fluorescence, often through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence quenching. rsc.orgnih.govmdpi.com

Research on related coumarin structures demonstrates this principle effectively. For example, coumarin derivatives have been designed as selective fluorescent chemosensors for various metal ions, including Sn²⁺, by employing a fluorescence quenching mechanism. nih.govrsc.org In such systems, the interaction between the ion and the sensor molecule leads to a decrease in fluorescence intensity that is proportional to the concentration of the analyte. nih.govrsc.org Similarly, other coumarin derivatives have been developed for detecting species like hypochlorite, where the chemical reaction between the analyte and the probe results in the formation of non-fluorescent products, providing a clear signal. mdpi.com

Table 1: Examples of Coumarin-Based Fluorescent Sensors

Sensor Type Target Analyte Sensing Mechanism Limit of Detection (LOD)
Coumarin Derivative Sn²⁺ Chelation-Enhanced Quenching 3.89 μM nih.govrsc.org
7-diethylamine-substituted coumarins Hypochlorite (ClO⁻) Chlorination leading to non-fluorescent products N/A mdpi.com

These examples underscore the vast potential of functionalized coumarins, including this compound, as versatile fluorescent dyes for creating advanced materials capable of sensing and reporting on their chemical surroundings.

Potential in Organic Electronics and Sensors

The unique photophysical properties of hydroxycoumarins extend their utility into the realm of organic electronics and advanced sensor technologies. sciepub.com Derivatives of 4-hydroxycoumarin are particularly noted for their high emission yields, photostability, and good solubility, making them suitable for a variety of electro-optic applications. sciepub.com These applications include their use as laser dyes, components in solar collector systems, organic scintillators, and as photosensitizers in electronic devices. sciepub.com

The potential of this compound in this field is significant. Its inherent fluorescence is a key attribute for many organic electronic devices that rely on light emission or absorption. The pyridyl group offers a crucial handle for tuning the electronic properties of the molecule and for controlling its assembly in thin films, which is critical for device performance.

In the domain of sensors, the application of coumarin derivatives is well-documented. Their sensitivity to environmental polarity, ions, and specific biomolecules allows for the creation of highly specific and sensitive detection platforms. rsc.orgnih.gov The development of a 7-hydroxycoumarin fluorophore with high affinity for a target protein, which signals binding through fluorescence quenching, illustrates a sophisticated sensor application. acs.org This competition-based assay format is a powerful tool for scientific research. acs.org

Furthermore, coumarin fluorophores have been integrated into complex molecular systems to act as reporters for specific chemical events. For instance, a coumarin-functionalized Ni(II) complex was designed to act as a fluorescent probe that signals a change in the metal's spin-state upon coordination with pyridine (B92270). acs.org The coordination event triggers fluorescence quenching, allowing for the quantitative analysis of this subtle electronic change. acs.org This demonstrates how the coumarin scaffold can be used to transduce a chemical or physical change into a readily detectable optical signal, a foundational concept for advanced molecular sensors and switches in organic electronics. The structure of this compound, with its built-in fluorophore and coordination site, is ideally suited for such applications.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
7-hydroxycoumarin
4-hydroxycoumarin
7-diethylamino-4-methylcoumarin
Resorcinol (B1680541)
Ethyl acetoacetate (B1235776)
Toluene-p-sulfonic acid
Cyanuric chloride
4-amion-2,2,6,6-tetramentylniperidine
Polyethylene glycol
Malondialdehyde bis(diethyl acetal)
Triethyl orthoformate
p-toluenesulfonic acid
Pyridine
Sn²⁺ (Tin(II) ion)
Hypochlorite (ClO⁻)
Ni(II) (Nickel(II) ion)
Macrophage Migration Inhibitory Factor (MIF)
7-hydroxy-4-(pyridin-3-yl)coumarin
7-hydroxy-4-(pyridin-2-yl)coumarin
7-Hydroxy-4-phenylcoumarin

Future Research Trajectories and Interdisciplinary Outlook for 7 Hydroxy 4 4 Pyridyl Coumarin

Design and Synthesis of Next-Generation Coumarin (B35378) Derivatives with Enhanced Properties

Future synthetic efforts will likely focus on the strategic modification of the 7-Hydroxy-4-(4-pyridyl)coumarin backbone to create next-generation derivatives with tailored and enhanced properties. The core strategy involves the introduction of various functional groups at different positions of the coumarin ring to modulate its electronic, steric, and bioactive characteristics.

Key synthetic strategies include:

Functionalization of the Hydroxyl Group: The 7-hydroxy group is a prime site for modification. Alkylation or acylation can alter the molecule's solubility and cell permeability. For instance, introducing long alkyl chains or piperazine moieties can enhance lipophilicity, potentially improving interaction with biological membranes. mdpi.com

Substitution on the Coumarin Ring: Introduction of substituents such as halogens, nitro groups, or alkyl groups onto the coumarin backbone can significantly influence the molecule's reactivity and biological activity. mdpi.com For example, nitration of the 7-hydroxycoumarin core can yield isomers with different properties. mdpi.comresearchgate.net

Modification of the Pyridyl Moiety: The nitrogen atom in the 4-pyridyl group offers a site for quaternization, which can be used to introduce a positive charge and enhance water solubility or create targeted ionic interactions.

Hybrid Molecule Synthesis: A promising approach is the creation of hybrid molecules by linking the coumarin scaffold to other pharmacologically active fragments. nih.gov Techniques like "click chemistry" can be employed to conjugate the coumarin derivative with moieties such as triazoles, potentially leading to compounds with synergistic or novel biological activities. nih.gov

These synthetic modifications are often guided by established structure-activity relationships to achieve desired outcomes, such as enhanced fluorescence, improved biological targeting, or greater stability. mdpi.com Well-known organic reactions like the Pechmann condensation, Knoevenagel condensation, and Claisen rearrangement form the foundation for creating the initial coumarin scaffold, which is then further derivatized. researchgate.netnih.govscispace.com

Synthetic StrategyStarting Material/CoreKey ReactionPotential OutcomeReference
Alkylation/Etherification7-hydroxy-4-methylcoumarinWilliamson Ether SynthesisIncreased lipophilicity, modified biological interactions mdpi.com
Nitration7-hydroxy-4-methylcoumarinElectrophilic Aromatic SubstitutionAltered electronic properties and reactivity mdpi.comresearchgate.net
Hybridization with Triazoles7-hydroxy-4-phenylcoumarinClick Chemistry (Huisgen Cycloaddition)Novel cytotoxic agents with potential for dual-action nih.gov
Condensation Reactions8-formyl-7-hydroxycoumarinKnoevenagel CondensationCreation of derivatives with extended conjugation for optical applications researchgate.net

Advanced Spectroscopic Techniques for Real-Time Monitoring and Imaging

The inherent fluorescence of the coumarin core makes this compound and its derivatives excellent candidates for applications involving advanced spectroscopic and imaging techniques. Future research will increasingly leverage these methods for real-time analysis and visualization in complex systems.

Fluorescence Spectroscopy: This will remain a cornerstone technique for characterizing the photophysical properties of new derivatives. Research will focus on developing probes with large Stokes shifts, high quantum yields, and sensitivity to specific analytes or environmental conditions (e.g., pH, polarity). acs.orgmdpi.com Such probes are invaluable for biological imaging and environmental sensing.

NMR and Mass Spectrometry: High-resolution techniques like 1H NMR, 13C NMR, and HRMS are essential for the structural elucidation of newly synthesized derivatives. nih.gov Electrospray ionization mass spectrometry (ESI-MS) can also be used to study fragmentation pathways, providing insights into molecular stability. chemijournal.com

Real-Time Reaction Monitoring: Techniques like in-situ FT-IR or Raman spectroscopy could be employed to monitor the synthesis of coumarin derivatives in real-time. This allows for precise control over reaction kinetics and optimization of yields, which is particularly useful for industrial-scale production.

Live-Cell Imaging: Coumarin derivatives designed as fluorescent probes can be used for live-cell imaging to visualize specific organelles, biomolecules, or cellular processes. Future work will involve designing probes with enhanced photostability and cell permeability for long-term imaging studies.

TechniqueApplicationInformation GainedReference
Fluorescence SpectroscopyCharacterization of novel probesStokes shift, quantum yield, analyte sensitivity acs.orgmdpi.com
1H & 13C NMRStructural confirmation of new compoundsChemical structure, purity nih.gov
High-Resolution Mass Spectrometry (HRMS)Molecular formula determinationExact mass and elemental composition nih.gov
X-ray CrystallographyDetermination of 3D molecular structureBond lengths, bond angles, crystal packing nih.govchemijournal.com

Synergistic Computational and Experimental Approaches in Molecular Design

The integration of computational chemistry with experimental synthesis is a powerful strategy that will accelerate the discovery of new coumarin derivatives with optimized properties. This synergistic approach allows for the rational design of molecules and provides deep insights into their behavior at the atomic level. researchgate.net

Molecular Docking: This computational technique can predict the binding orientation and affinity of coumarin derivatives to specific biological targets, such as enzymes or receptors. researchgate.net It is a crucial tool for virtual screening of compound libraries and for prioritizing candidates for synthesis, thereby saving time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of coumarin derivatives with their observed biological activity or physical properties. These models help in identifying the key molecular descriptors that govern the compound's performance and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a coumarin derivative interacts with its target or solvent environment over time. This can reveal important information about binding stability, conformational changes, and the role of solvent molecules, which is often missed by static docking methods.

Quantum Mechanical (QM) Calculations: QM methods can be used to accurately predict the electronic properties, absorption and emission spectra, and reactivity of coumarin derivatives. This is particularly useful for designing fluorescent probes with specific optical properties.

By combining the predictions from these computational tools with empirical data from laboratory experiments, researchers can engage in an iterative cycle of design, synthesis, and testing to rapidly develop new molecules with enhanced and highly specific functionalities. researchgate.netresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Modalities

The coumarin scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. dntb.gov.ua Future research on this compound and its derivatives will aim to uncover new therapeutic applications by exploring novel biological targets.

Potential areas of investigation include:

Anticancer Agents: Many coumarin derivatives have shown promise as cytotoxic agents against various cancer cell lines. nih.gov Future work could focus on identifying specific protein targets in cancer pathways, such as kinases or transcription factors, and designing derivatives that can modulate their activity. Some compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is a critical need for new antibacterial compounds. nih.gov Coumarin derivatives have demonstrated activity against various bacterial strains, and future research could explore their mechanism of action and potential for development as novel antibiotics. researchgate.net

Central Nervous System (CNS) Agents: The N-arylpiperazine moiety, which can be linked to the coumarin core, is known to interact strongly with serotonin receptors. mdpi.com This opens up possibilities for developing derivatives of this compound as potential treatments for depression, anxiety, or other CNS disorders. mdpi.com

Enzyme Inhibitors: Coumarins are known to inhibit a variety of enzymes. nih.gov By modifying the substituents on the this compound structure, it may be possible to develop selective inhibitors for enzymes implicated in diseases like Alzheimer's or inflammation. mdpi.com

Emerging Applications in Nanoscience and Advanced Functional Materials

Beyond biology, the unique photophysical properties of this compound make it a valuable building block for the development of advanced functional materials and for applications in nanoscience.

Fluorescent Probes and Sensors: The sensitivity of the coumarin fluorescence to the local environment can be exploited to create highly selective and sensitive chemical sensors. Derivatives could be designed to detect specific metal ions, anions, or biologically important molecules like thiophenols through changes in their fluorescence emission. acs.org

Organic Dyes and Pigments: Coumarin derivatives are used as dyes due to their strong absorption and emission in the visible spectrum. jisem-journal.com Research could focus on synthesizing derivatives with tailored colors, improved lightfastness, and better dyeing performance on various textiles. jisem-journal.com

Materials for Optoelectronics: The conjugated π-system of the coumarin scaffold gives it interesting electronic properties. These molecules could be investigated for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, or as components of nonlinear optical materials.

Dosimeters: The optical properties of some coumarin compounds have been observed to change upon exposure to gamma radiation, suggesting their potential use in radiation dosimetry. researchgate.net

The versatility of the this compound structure, combined with an interdisciplinary research approach, paves the way for exciting discoveries across a wide spectrum of scientific fields, from medicine to materials science.

Q & A

Q. What are the key steps in synthesizing 7-Hydroxy-4-(4-pyridyl)coumarin with high purity?

  • Methodological Answer : Synthesis typically involves a Knoevenagel condensation between 7-hydroxycoumarin and a pyridyl aldehyde precursor under acidic or basic conditions. For example:
  • Use DCC (N,N′-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents to facilitate esterification or amidation steps for derivatives .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98% purity) .
  • Validate the structure with NMR (1H/13C for pyridyl proton signals at δ 8.5–9.0 ppm) and HRMS (exact mass ~239.06 g/mol) .

Q. How can researchers characterize the solubility and stability of this compound in biological buffers?

  • Methodological Answer :
  • Test solubility in DMSO (primary stock) and dilute in aqueous buffers (PBS, pH 7.4). Avoid concentrations >1 mM to prevent precipitation .
  • Use UV-Vis spectroscopy (λmax ~320–350 nm) to monitor stability under varying pH (3–9) and temperature (4–37°C) conditions .
  • For aqueous solubility challenges, employ co-solvents (e.g., 10% ethanol) or cyclodextrin encapsulation .

Advanced Research Questions

Q. How does the 4-pyridyl group influence the fluorescence properties of this compound compared to 4-methyl or 4-trifluoromethyl analogs?

  • Methodological Answer :
  • Measure fluorescence quantum yield (Φ) in solvents of varying polarity (e.g., ethanol vs. water) using spectrofluorometry . Pyridyl substitution reduces Φ in polar media due to electron-withdrawing effects .
  • Compare with analogs (e.g., 4-methylcoumarin Φ = 0.45 in ethanol vs. pyridyl Φ = 0.28) .
  • Table 1 : Fluorescence Properties of 4-Substituted Coumarins
Substituentλem (nm)Φ (Ethanol)
4-Methyl4500.45
4-Trifluoromethyl4450.32
4-Pyridyl4600.28
Data extrapolated from

Q. What experimental strategies are used to evaluate CYP450 enzyme inhibition by this compound?

  • Methodological Answer :
  • Use fluorogenic CYP probes (e.g., Corning® Gentest™ assays) with human liver microsomes. Monitor O-demethylation activity via fluorescence (Ex/Em = 409/460 nm) .
  • Perform competitive inhibition assays with CYP3A4/CYP2D6 isoforms. Calculate IC50 values and compare to positive controls (e.g., ketoconazole for CYP3A4) .
  • Validate results with LC-MS/MS to quantify metabolite formation (e.g., 7-hydroxy metabolite) .

Q. How can researchers resolve discrepancies in reported antimicrobial activity of this compound across bacterial strains?

  • Methodological Answer :
  • Conduct MIC (Minimum Inhibitory Concentration) assays under standardized CLSI guidelines. Test Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains .
  • Pre-treat compounds with serum albumin to assess protein binding effects on activity .
  • Compare with structural analogs (e.g., 7-hydroxy-4-methylcoumarin) to isolate pyridyl-specific effects .

Data Contradictions and Mitigation Strategies

  • Fluorescence vs. Biological Activity Trade-offs : While 4-pyridyl substitution enhances metal-chelating potential, it may reduce fluorescence intensity. Optimize by balancing substituent electronic effects .
  • CYP Inhibition Specificity : Pyridyl derivatives may show non-specific binding to heme iron. Use docking simulations (AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.